[4-(Tetrazol-1-yl)phenyl]methanamine
Description
[4-(Tetrazol-1-yl)phenyl]methanamine is a benzylamine derivative featuring a tetrazole ring substituted at the para position of the phenyl group. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a well-known bioisostere for carboxylic acid groups due to its similar acidity (pKa ~4.9), enhancing metabolic stability and bioavailability in medicinal chemistry applications .
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C8H9N5/c9-5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H,5,9H2 |
InChI Key |
GJEWJHMZGBYZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares [4-(Tetrazol-1-yl)phenyl]methanamine with structurally related methanamine derivatives, highlighting key heterocyclic features, substituents, and molecular properties.
Key Observations:
- Tetrazole vs. Triazole : The tetrazole ring (4 N atoms) is more acidic than triazole (3 N atoms), making it a better carboxylic acid mimic. Triazoles, however, exhibit dual hydrogen-bonding capabilities, useful in drug-target interactions .
- Thiazole/Oxazole : Thiazoles (S/N) and oxazoles (O/N) differ in electronic properties. Thiazoles’ sulfur enhances aromaticity and π-stacking, while oxazoles’ oxygen increases polarity .
- Oxadiazole/Thiadiazole : Oxadiazoles are electron-deficient and thermally stable, whereas thiadiazoles (with sulfur) show broad bioactivity, including pesticidal effects .
Q & A
Basic Questions
What are the optimal synthetic routes for [4-(Tetrazol-1-yl)phenyl]methanamine, and how can reaction conditions be optimized?
The synthesis typically involves introducing the tetrazole ring onto a phenylmethanamine scaffold. A common approach is nucleophilic substitution, where a halogenated phenyl intermediate (e.g., 4-(chloromethyl)phenylmethanamine) reacts with 1H-tetrazole under alkaline conditions. Key optimizations include:
- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but must balance decomposition risks .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reactivity .
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures >95% purity .
- Flow reactors : Continuous flow systems improve scalability and reproducibility, reducing side products .
What analytical techniques validate the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the tetrazole ring’s presence (e.g., δ ~8.5–9.0 ppm for tetrazole protons) and the benzylamine backbone .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 202.1) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies impurities .
Advanced Research Questions
How do substituents on the tetrazole or phenyl ring modulate biological activity?
Structural modifications significantly impact bioactivity:
- Tetrazole substitution : Replacing the tetrazole with triazole (e.g., in ) reduces metal-coordination capacity, affecting enzyme inhibition .
- Phenyl ring substituents : Electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to hydrophobic pockets in targets like kinases or GPCRs .
- Methoxy groups : Increase solubility but may reduce membrane permeability .
Example : Fluorine at the para position (as in ) improves metabolic stability in pharmacokinetic studies .
What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., KD values) .
- Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Computational modeling : Docking simulations (AutoDock, Schrödinger) predict binding modes, guided by tetrazole’s hydrogen-bonding and metal-coordination properties .
How can contradictions in reported reactivity or biological data be resolved?
- Reproducibility checks : Standardize reaction conditions (e.g., solvent, catalyst loading) and biological assay protocols .
- Comparative studies : Test the compound alongside analogs (e.g., triazole derivatives in ) to isolate structural effects .
- Advanced characterization : Use X-ray crystallography to resolve stereochemical ambiguities or confirm binding poses .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral intermediates : Use enantioselective catalysis (e.g., chiral ligands in Pd-catalyzed couplings) to control stereochemistry .
- Process optimization : Design DOE (Design of Experiments) matrices to identify critical parameters (pH, temperature) affecting yield and purity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Considerations
How to design stability studies for this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC. Tetrazole rings are prone to hydrolysis at extremes (pH <3 or >10) .
- Thermal stability : Accelerated aging studies (40–60°C) predict shelf life, with DSC (Differential Scanning Calorimetry) identifying decomposition exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
